molecular formula C13H8BrN5O2 B7811283 3-bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine

3-bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B7811283
M. Wt: 346.14 g/mol
InChI Key: KSIMZASFSLNBHA-UHFFFAOYSA-N
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Description

3-Bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a complex organic compound characterized by its bromine and nitro groups attached to a pyridine ring, which is further substituted with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves multiple steps, starting with the bromination of pyridine to introduce the bromine atom

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used to substitute the bromine atom, such as sodium azide (NaN₃) for azide substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Azides, halides.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in synthetic pathways.

Biology: The biological activity of this compound has been explored for its potential use in drug discovery. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for further research in medicinal chemistry.

Medicine: Research into the medicinal applications of this compound is ongoing. It may be used as a precursor for the development of new pharmaceuticals, particularly those targeting infectious diseases or cancer.

Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The exact mechanism by which 3-bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in disease processes.

  • Receptors: It may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

  • 3-Bromo-5-(4-nitrophenyl)pyridine: Similar structure but lacks the triazole ring.

  • 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-ylpyridine: Similar structure but lacks the bromine atom.

Uniqueness: 3-Bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, combined with the triazole ring. This combination of functional groups provides a high degree of reactivity and versatility, making it distinct from other similar compounds.

Properties

IUPAC Name

3-bromo-5-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN5O2/c14-10-5-9(6-15-7-10)13-16-12(17-18-13)8-1-3-11(4-2-8)19(20)21/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIMZASFSLNBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)C3=CC(=CN=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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